molecular formula C11H18Cl2N2O2 B1463492 Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride CAS No. 1258640-24-2

Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride

Cat. No.: B1463492
CAS No.: 1258640-24-2
M. Wt: 281.18 g/mol
InChI Key: HWTFBEGVSYWUMM-UHFFFAOYSA-N
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Description

Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes a benzoate ester linked to an aminoethyl group, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride typically involves the reaction of methyl 4-formylbenzoate with 2-aminoethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure consistency and safety. The final product is often purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This compound can influence various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate
  • Ethyl 4-{[(2-aminoethyl)amino]methyl}benzoate
  • Propyl 4-{[(2-aminoethyl)amino]methyl}benzoate

Uniqueness

Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride stands out due to its dihydrochloride form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

methyl 4-[(2-aminoethylamino)methyl]benzoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.2ClH/c1-15-11(14)10-4-2-9(3-5-10)8-13-7-6-12;;/h2-5,13H,6-8,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTFBEGVSYWUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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